molecular formula C11H9ClO3 B12114440 2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-methoxy- CAS No. 147054-02-2

2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-methoxy-

Cat. No.: B12114440
CAS No.: 147054-02-2
M. Wt: 224.64 g/mol
InChI Key: JRJHTJFMCPNBQX-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves chlorination of the corresponding 4-hydroxy-8-methoxy-2H-chromen-2-one.

      Reaction Conditions: Specific reaction conditions and reagents used in the chloromethylation step may vary depending on the synthetic route.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and the substituents present.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other compounds.

      Biology and Medicine: Limited information is available on its biological or medicinal applications.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains unclear due to limited research.
    • Further studies are needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other chromones and related compounds, such as flavones and coumarins, share structural similarities.

      Uniqueness: The chloromethyl and methoxy substituents at specific positions make this compound distinct.

    Properties

    CAS No.

    147054-02-2

    Molecular Formula

    C11H9ClO3

    Molecular Weight

    224.64 g/mol

    IUPAC Name

    4-(chloromethyl)-8-methoxychromen-2-one

    InChI

    InChI=1S/C11H9ClO3/c1-14-9-4-2-3-8-7(6-12)5-10(13)15-11(8)9/h2-5H,6H2,1H3

    InChI Key

    JRJHTJFMCPNBQX-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC2=C1OC(=O)C=C2CCl

    Origin of Product

    United States

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